

# Orellanine vs paraquat nephrotoxicity mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Orellanine

CAS No.: 37338-80-0

Cat. No.: S538199

Get Quote

## Chemical and Toxicological Profiles

The following table summarizes the fundamental characteristics of **Orellanine** and Paraquat.

Feature	Orellanine	Paraquat
Source	Mushrooms of the <i>Cortinarius</i> genus (e.g., <i>C. orellanus</i> , <i>C. rubellus</i> ) [1] [2]	A synthetic bipyridyl herbicide [3] [4]
Chemical Structure	3,3',4,4'-Tetrahydroxy-2,2'-bipyridine-N,N'-dioxide [1] [2]	1,1'-Dimethyl-4,4'-bipyridylium [1]
Primary Target Organ	Kidneys (specifically proximal tubular cells) [5] [1]	Lungs (primary), with significant kidney involvement [3] [4]
Toxicokinetics	Concentrates in kidneys; detected in renal tissue months post-ingestion [1]	Rapidly accumulates in lungs and kidneys; renal excretion is primary route [4]
Latency of Symptoms	Long latency (2 days to 2 weeks) [1] [2]	Short latency (hours to a few days) [3]

Feature	Orellanine	Paraquat
Human LD <sub>50</sub> (Est.)	Considered lower than in mice; not precisely quantified [2]	20-50 mg/kg (for Gyromitrin, a compound with some similar metabolites) [6]
Mouse LD <sub>50</sub>	12.5 mg/kg (intraperitoneal) [7]	Information missing
Treatment Status	No specific antidote; supportive care, dialysis, or transplantation [1]	No specific antidote; supportive care, with emerging evidence for immunosuppressants [3]

## Mechanisms of Nephrotoxicity and Key Evidence

While both toxins induce oxidative stress, their specific mechanisms and cellular impacts differ. The table below outlines the mechanisms and key experimental findings.

Aspect	Orellanine	Paraquat
--------	------------	----------

| **Proposed Mechanism** | • Generation of Reactive Oxygen Species (ROS) [5] [1] • Inhibition of protein synthesis [5] [2] • Disruption of cellular metabolism [5] • Redox cycling, generating superoxide anions and other ROS [4] [8] • Induction of lipid peroxidation [4] | | **Key Experimental Models** | • *In vitro*: Primary Human Tubular Epithelial Cells (RPTEC, HTEC), Renal Cell Carcinoma lines (786-O, SKRC-7, etc.) [5] [9] • *In vivo*: Mouse models [7], Nude rat xenograft models [5] | • *In vitro*: Various cell lines • *In vivo*: Mouse and rat models [4] [8] | | **Key Molecular Pathways/ Targets** | • **Apoptosis Induction**: Activation of caspase-3, -8, and -9 [5] • **Metabolic Disruption**: Reduced mitochondrial respiration and glycolytic capacity [5] • **Signaling Alterations**: Decreased p-ERK1/2 and p-AKT, increased p-p53 [5] | • **Oxidative Stress**: Depletion of antioxidants like SOD, increased MDA levels [4] • **Metabolomic Shifts**: Affects citrate cycle, glutathione metabolism, and purine metabolism [4] | | **Key Experimental Readouts** | • **Cell Viability (MTT/ED<sub>50</sub>)**: ED<sub>50</sub> of ~4.1 µg/ml in primary HTEC [5] • **ROS Production**: Measured via fluorescence assays [5] • **Metabolic Analysis**: Seahorse Analyzer for Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) [5] | • **Enzyme Activity**: SOD activity and MDA levels in serum/tissue [4] •

**Metabolomic Profiling:** LC-MS/MS to identify altered metabolic pathways [4] • **Histopathology:** H&E staining of lung and kidney tissues [4] |

---

## Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of key methodologies from the literature.

### 1. Protocol for Assessing Orellanine Toxicity in Renal Cells [5]

- **Cell Culture:** Use primary human tubular epithelial cells (HTEC) or renal clear cell carcinoma (ccRCC) cell lines (e.g., 786-O, SKRC-17).
- **Treatment:** Prepare **orellanine** in DMSO and dilute to desired concentrations (e.g., 1-100 µg/mL) in culture medium. Include vehicle controls.
- **Viability Assay:** Incubate cells with **orellanine** for a set period (e.g., 24-72 hours). Measure cell viability using MTT or similar assays to determine ED<sub>50</sub>.
- **Metabolic Phenotyping (Seahorse XF Analyzer):**
  - Seed SKRC-17 cells in a specialized microplate.
  - Treat with **orellanine**.
  - Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time before and after serial injection of modulators like oligomycin, FCCP, and rotenone/antimycin A.
  - Calculate key parameters: ATP production, maximal respiration, spare respiratory capacity, glycolysis, and glycolytic reserve.
- **Apoptosis Analysis:**
  - Treat cells (e.g., SKRC-52) and stain with Annexin V/PI.
  - Analyze using flow cytometry to distinguish live, early apoptotic, late apoptotic, and necrotic populations.
  - Confirm via Western blot for cleaved caspase-3, -8, -9, and phospho-proteins like p53.

### 2. Protocol for Investigating Paraquat-Induced Lung Injury in Mice [4]

- **Animal Model:** Use 4-week-old, specific pathogen-free Kunming mice.
- **Dosing:**
  - **PQ Group:** Administer Paraquat (20 mg/kg) by gavage.
  - **Treatment Group:** Administer the test compound (e.g., HMH at 100 mg/kg) via intraperitoneal injection after PQ exposure, for 5 consecutive days.
  - **Control Group:** Administer an equal volume of normal saline.

- **Sample Collection:** On day 6, euthanize animals and collect serum and lung tissues.
  - **Oxidative Stress Markers:**
    - **SOD Activity:** Use a commercial kit to measure Superoxide Dismutase activity in lung homogenate.
    - **MDA Level:** Use a commercial kit to measure Malondialdehyde, a marker of lipid peroxidation.
  - **Untargeted Metabolomics:**
    - **Extraction:** Homogenize lung tissue in pre-cooled methanol, incubate, centrifuge, and dry the supernatant.
    - **LC-MS/MS Analysis:** Reconstitute samples and analyze using a UPLC system (e.g., Thermo Vanquish) coupled to a high-resolution mass spectrometer (e.g., Orbitrap Exploris 480) in both positive and negative ionization modes.
    - **Data Processing:** Perform PCA and PLS-DA on the acquired data to identify significantly altered metabolites (VIP >1,  $p < 0.05$ ). Conduct pathway enrichment analysis using the KEGG database.
- 

## Research Applications and Emerging Directions

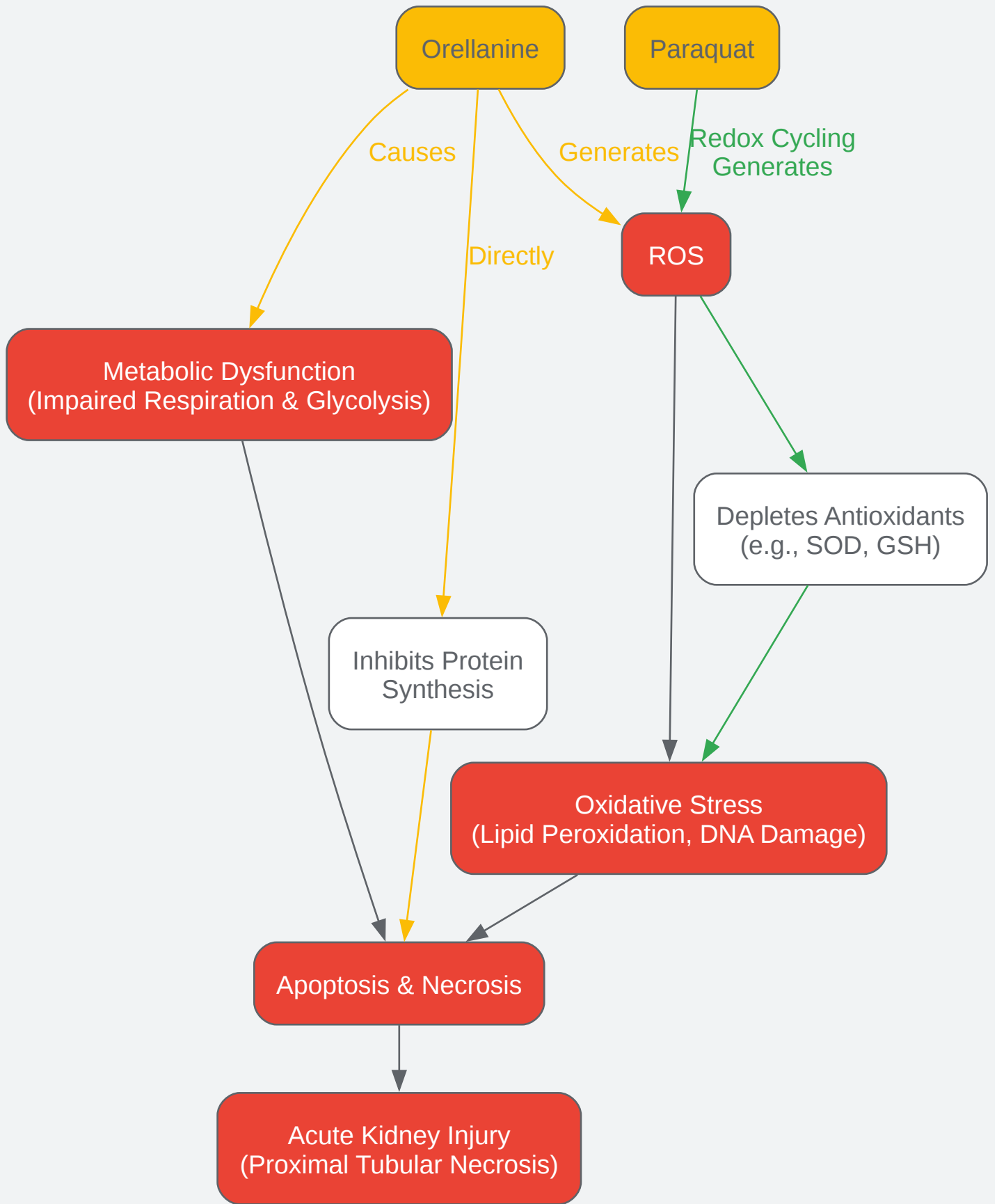
A fascinating divergence in research is the exploration of **orellanine**'s toxicity for therapeutic purposes.

- **Orellanine as a Therapeutic Agent for Cancer:** Given its selective toxicity for proximal tubular cells, researchers have hypothesized that **orellanine** could also target renal clear cell carcinoma (ccRCC), which originates from these same cells. Studies have shown that **orellanine** induces dose-dependent cell death in primary and metastatic ccRCC cell lines *in vitro* and can eliminate over 90% of viable tumor mass in xenograft models. This identifies **orellanine** as a potential treatment concept for ccRCC, particularly for patients already on dialysis [5].
- 

## Mechanisms of Nephrotoxicity Pathways

The diagram below synthesizes the core nephrotoxic mechanisms of **Orellanine** and Paraquat into a unified pathway.

## Unified View of Orellanine and Paraquat Nephrotoxicity



Click to download full resolution via product page

---

## Key Comparative Insights

- **Specificity vs. Multi-Organ Toxicity:** **Orellanine** exhibits remarkable selectivity for renal proximal tubular cells, so much so that it's being investigated for targeted cancer therapy [5]. Paraquat, while also nephrotoxic, primarily causes severe and often fatal lung damage through fibrosis [3] [4].
- **Mechanistic Depth:** The mechanism for Paraquat is more uniformly described as a classic redox cyclor. For **Orellanine**, while ROS generation is key, recent research points to additional, complex mechanisms involving direct inhibition of protein synthesis and profound disruption of cellular metabolism, which may explain its potent and selective toxicity [5] [9].
- **Latency is Critical:** The dramatically different latency periods (hours/days for Paraquat vs. days/weeks for **Orellanine**) are a crucial diagnostic differentiator and imply different pharmacokinetics and initial insult mechanisms at the cellular level [3] [1].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Human and experimental toxicology of orellanine - Ricardo Jorge... [web.archive.org]
2. - Wikipedia Orellanine [en.wikipedia.org]
3. Paraquat induced acute kidney and lung injury with a ... [pmc.ncbi.nlm.nih.gov]
4. Toxicology of paraquat and pharmacology of the protective ... [nature.com]
5. Orellanine specifically targets renal clear cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
6. The most dreadful mushroom toxins: a review of their ... [pmc.ncbi.nlm.nih.gov]
7. of Nephrotoxicity , a toxin from the mushroom Cortinarius... orellanine [pubmed.ncbi.nlm.nih.gov]
8. A mechanism of paraquat toxicity in mice and rats [sciencedirect.com]

9. Toxicity induced by orellanine from the mushroom ... [sciencedirect.com]

To cite this document: Smolecule. [Orellanine vs paraquat nephrotoxicity mechanisms]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b538199#orellanine-vs-paraquat-nephrotoxicity-mechanisms>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)